(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine
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Overview
Description
(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a prop-2-ynyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylbenzene (o-xylene) and propargylamine.
Reaction Conditions: A common method involves the alkylation of propargylamine with 2,3-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms can be replaced by alkyl or acyl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly in the development of compounds with antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism by which (2,3-Dimethyl-phenyl)-prop-2-ynyl-amine exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The prop-2-ynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
(2,3-Dimethyl-phenyl)-prop-2-ynyl-amine: vs. : The position of the methyl groups affects the compound’s reactivity and interaction with other molecules.
This compound: vs. : The presence of an alcohol group instead of an amine changes the compound’s polarity and hydrogen bonding capabilities.
Uniqueness: The specific positioning of the methyl groups and the prop-2-ynyl-amine moiety in this compound provides unique steric and electronic properties, making it distinct from its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,3-dimethyl-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-4-8-12-11-7-5-6-9(2)10(11)3/h1,5-7,12H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVHWZXQQWJDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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